Thiourea, [4-(4-nitrophenoxy)phenyl]-
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Overview
Description
Thiourea, [4-(4-nitrophenoxy)phenyl]- is a compound of significant interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a thiourea group attached to a 4-(4-nitrophenoxy)phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrophenoxy)phenyl thiourea typically involves the reaction of 4-(4-nitrophenoxy)aniline with ammonium thiocyanate in water at elevated temperatures. The reaction is carried out by heating the mixture at 100°C, resulting in the formation of the desired thiourea compound . This method is considered environmentally benign due to the use of water as a solvent.
Industrial Production Methods
While specific industrial production methods for 4-(4-nitrophenoxy)phenyl thiourea are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. The use of continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-nitrophenoxy)phenyl thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the thiourea group under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its anthelmintic properties, showing efficacy against nematodes and cestodes.
Medicine: Potential use as an anthelmintic drug for treating parasitic infections in animals.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-nitrophenoxy)phenyl thiourea involves its interaction with biological targets, leading to the disruption of essential biological processes in parasites. The compound undergoes cytochrome P-450 dependent reduction to form reactive species that interact with DNA, thereby perturbing its normal functions and leading to the death of the parasites .
Comparison with Similar Compounds
Similar Compounds
Nitroscanate: An anthelmintic drug structurally related to 4-(4-nitrophenoxy)phenyl thiourea.
Amoscanate: Another anthelmintic with a similar nitrophenyl structure.
Amocarzine: Shares structural similarities and is used for similar applications.
Uniqueness
4-(4-nitrophenoxy)phenyl thiourea is unique due to its specific combination of a nitrophenoxy group and a thiourea moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
62970-93-8 |
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Molecular Formula |
C13H11N3O3S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
[4-(4-nitrophenoxy)phenyl]thiourea |
InChI |
InChI=1S/C13H11N3O3S/c14-13(20)15-9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)16(17)18/h1-8H,(H3,14,15,20) |
InChI Key |
XKTBUZVFURLREL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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